molecular formula C16H13Cl3N4O3S B11706347 3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide

3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide

Cat. No.: B11706347
M. Wt: 447.7 g/mol
InChI Key: STAHKGNKLAIAAJ-UHFFFAOYSA-N
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Description

3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound characterized by its nitro, trichloro, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-nitrobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides or other derivatives depending on the nucleophile used.

Scientific Research Applications

3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl and benzamide groups can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(2,2,2-trichloro-1-diethylamino-ethyl)-benzamide
  • 3-nitro-N-(2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)ethyl)benzamide
  • 3-nitro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)benzamide

Uniqueness

3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H13Cl3N4O3S

Molecular Weight

447.7 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C16H13Cl3N4O3S/c17-16(18,19)14(22-15(27)20-11-6-2-1-3-7-11)21-13(24)10-5-4-8-12(9-10)23(25)26/h1-9,14H,(H,21,24)(H2,20,22,27)

InChI Key

STAHKGNKLAIAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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